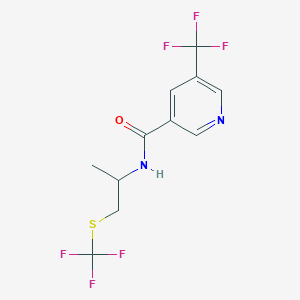

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-N-[1-(trifluoromethylsulfanyl)propan-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F6N2OS/c1-6(5-21-11(15,16)17)19-9(20)7-2-8(4-18-3-7)10(12,13)14/h2-4,6H,5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSANEPAQGEBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801127108 | |

| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-5-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204234-42-3 | |

| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-5-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204234-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Methyl-2-[(trifluoromethyl)thio]ethyl]-5-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801127108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide (referred to as "Compound X") is a fluorinated derivative of nicotinamide that has garnered interest due to its potential biological activity, particularly in herbicidal applications. This article explores the biological activity of Compound X, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound X can be characterized by its unique trifluoromethyl and sulfanyl groups, which contribute to its chemical reactivity and biological activity. Below is a summary of its structural features:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12F6N2OS |

| Molecular Weight | 356.29 g/mol |

| Functional Groups | Trifluoromethyl, Sulfanyl, Amide |

Herbicidal Activity

Research indicates that Compound X exhibits significant herbicidal properties. A study conducted on various plant species demonstrated that it effectively inhibits the growth of certain weeds by targeting specific metabolic pathways. The following table summarizes the herbicidal efficacy observed in different species:

| Plant Species | Concentration (mg/L) | Inhibition (%) |

|---|---|---|

| Avena fatua | 100 | 85 |

| Bidens pilosa | 50 | 70 |

| Centaurea cyanus | 75 | 60 |

The mechanism through which Compound X exerts its herbicidal effects is believed to involve disruption of photosynthetic processes and inhibition of key enzymes involved in plant metabolism. Specifically, it has been shown to interfere with the shikimic acid pathway, which is crucial for the synthesis of aromatic amino acids in plants.

Case Studies

-

Field Trials on Avena fatua

- In a controlled field trial, Compound X was applied at varying concentrations (0, 50, 100 mg/L) to Avena fatua plants. The results indicated a dose-dependent response with significant reductions in biomass at higher concentrations.

- Findings : At 100 mg/L, biomass reduction was recorded at 85%, demonstrating the compound's potential as an effective herbicide.

-

Laboratory Studies on Bidens pilosa

- Laboratory assays revealed that Compound X inhibited root elongation in Bidens pilosa by up to 70% at a concentration of 50 mg/L.

- : These results underscore the compound's potential utility in agricultural applications for controlling problematic weed species.

Safety and Toxicology

While the herbicidal properties of Compound X are promising, safety assessments are crucial. Preliminary toxicological studies indicate low acute toxicity levels in non-target organisms. The following table summarizes acute toxicity data from various studies:

| Organism | LD50 (mg/kg) | Observations |

|---|---|---|

| Rat | >2000 | No significant effects |

| Fish (Danio rerio) | >500 | Minimal impact on survival |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide (CAS: 1204234-89-8)

- Molecular Formula : C₁₂H₁₂F₆N₂O₂

- Molecular Weight : 330.23 g/mol .

- Key Structural Differences: The side chain substituent is trifluoromethoxymethyl-propyl instead of methyl-trifluoromethylsulfanyl-ethyl.

Hypothesized Implications:

- Lipophilicity : The trifluoromethoxy group may confer slightly lower lipophilicity (logP) compared to the trifluoromethylsulfanyl group, impacting membrane permeability.

- Metabolic Stability : The ether linkage (–O–) in the trifluoromethoxy group may increase susceptibility to oxidative degradation compared to the sulfur-containing analog.

N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-pentafluoroethyl-nicotinamide (CAS: 1204234-90-1)

- Molecular Formula : C₁₂H₁₀F₈N₂OS

- Molecular Weight : 382.27 g/mol .

- Key Structural Differences :

- The 5-position substituent is pentafluoroethyl (–CF₂CF₃) instead of trifluoromethyl (–CF₃) .

- The pentafluoroethyl group introduces a larger, more electron-withdrawing substituent, which could enhance binding to electron-deficient regions in biological targets.

Hypothesized Implications:

- Electronic Effects : The increased fluorine content in the pentafluoroethyl group may amplify electron-withdrawing effects, altering the electron density of the nicotinamide ring and influencing interactions with enzymatic active sites.

General Comparison Table

| Property | Target Compound (CAS: 1204234-90-1) | N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide (CAS: 1204234-89-8) | N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-pentafluoroethyl-nicotinamide (CAS: 1204234-90-1) |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₀F₈N₂OS | C₁₂H₁₂F₆N₂O₂ | C₁₂H₁₀F₈N₂OS |

| Molecular Weight (g/mol) | 382.27 | 330.23 | 382.27 |

| Key Substituents | –SCF₃ (side chain), –CF₃ (5-position) | –OCF₃ (side chain), –CF₃ (5-position) | –SCF₃ (side chain), –CF₂CF₃ (5-position) |

| Potential Advantages | High metabolic stability, moderate lipophilicity | Reduced sulfur-mediated toxicity | Enhanced electron-withdrawing effects |

| Limitations | Limited solubility in aqueous media | Lower metabolic stability | Increased steric hindrance |

Research and Development Context

- Target Compound : Likely optimized for balance between lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) targets or long-acting formulations.

- Analog with Trifluoromethoxymethyl Side Chain : May serve as a backup candidate with reduced sulfur-related off-target effects but shorter half-life .

- Pentafluoroethyl Variant : Could be explored for targets requiring strong electron-deficient interactions, such as kinases or proteases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-5-trifluoromethyl-nicotinamide?

- Methodology : The synthesis of nicotinamide derivatives often involves nucleophilic substitution or coupling reactions. For example, trifluoromethyl-substituted pyridine precursors (e.g., 2-chloro-5-(trifluoromethyl)nicotinic acid) can undergo displacement reactions with thiol-containing nucleophiles.

- Key Conditions :

- Solvent Polarity : Polar solvents like DMF or ethanol enhance reaction efficiency due to improved solubility of intermediates .

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours, with yields ranging from 65% to 85% depending on the nucleophile (e.g., sodium methoxide in ethanol yields 65%, while catalytic hydrogenation yields 85%) .

- Reference Compounds : Similar nicotinonitrile derivatives (e.g., 2-[(3-chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile) utilize analogous substitution mechanisms .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Used to assess purity (>95% recommended for biological assays). Gradient methods with C18 columns and UV detection at 254 nm are typical .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M + H]+ peaks) and detects side products .

- NMR Spectroscopy : ¹H/¹³C NMR resolves trifluoromethyl and sulfanyl substituents, with chemical shifts typically at δ 110–120 ppm (¹⁹F NMR) for CF₃ groups .

Q. What storage conditions are optimal for maintaining the compound’s stability?

- Temperature : Store at 0–6°C to prevent decomposition, as trifluoromethyl and sulfanyl groups are sensitive to thermal degradation .

- Light Sensitivity : Protect from UV light using amber vials to avoid photolytic cleavage of the sulfanyl bond .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl and sulfanyl groups during synthesis?

- Electron-Withdrawing Effects : The trifluoromethyl group activates the pyridine ring via inductive effects, facilitating nucleophilic substitution at the 2-position. Sulfanyl groups stabilize intermediates through resonance .

- Kinetic Studies : Reaction rates increase in polar aprotic solvents (e.g., DMF) due to enhanced charge separation during the transition state. For example, piperidine in DMF achieves 72% yield in 12 hours at 80°C .

Q. How can computational methods predict the compound’s interactions in biological systems?

- In Silico Approaches :

- Docking Studies : Molecular docking with proteins (e.g., kinases) can model binding affinities. The trifluoromethyl group often enhances hydrophobic interactions, while the sulfanyl moiety participates in hydrogen bonding .

- DFT Calculations : Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (e.g., LUMO localization at the pyridine ring’s 2-position) .

Q. What strategies optimize substitution reactions at the nicotinamide core under varying conditions?

- Condition Screening :

| Reagent | Solvent | Temperature | Yield | Mechanism |

|---|---|---|---|---|

| Piperidine | DMF | 80°C, 12 h | 72% | Nucleophilic substitution |

| Sodium methoxide | Ethanol | Reflux, 6 h | 65% | Base-catalyzed elimination |

| Catalytic hydrogenation | EtOH | RT, 6 h | 85% | Reduction of nitrile to amide |

| Source: |

- Contradiction Analysis : Lower yields in ethanol (65% vs. 85% in DMF) highlight solvent polarity’s role in stabilizing charged intermediates .

Q. How does the compound’s structure influence its metabolic stability in vitro?

- Metabolic Profiling :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.